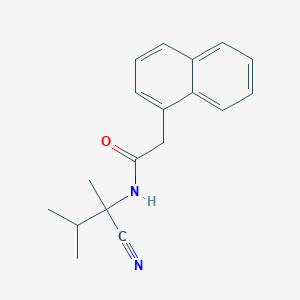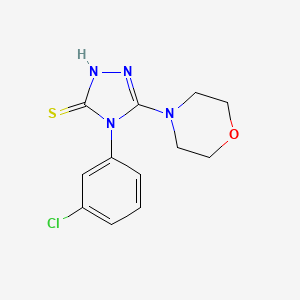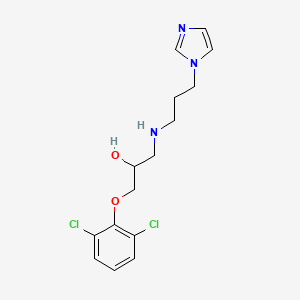![molecular formula C20H19N3O3 B7534937 N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQC belongs to the class of quinoline-based compounds and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to have potential applications in various scientific research areas such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit the growth of cancer cells by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
In neurodegenerative diseases, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide is not fully understood. However, it has been reported to interact with various targets such as tubulin, histone deacetylases, and protein kinase C. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit tubulin polymerization, which is involved in the formation of microtubules that are essential for cell division and migration. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to inhibit histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been found to inhibit protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are involved in the regulation of cell death.
In neurodegenerative diseases, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has several advantages for use in lab experiments. It has been reported to exhibit high purity and high yield, which makes it suitable for use in various assays. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide is that it is relatively expensive compared to other compounds, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for research on N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide. One area of research is the development of more potent and selective analogs of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide that can be used for targeted therapy in cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide and its targets in various cellular processes. Finally, the use of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide in combination with other compounds or therapies should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide involves the reaction of 2-chloroquinoline with 3-(2-methoxypropanoylamino)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide. This method has been reported to yield high purity and high yield of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide.
Propiedades
IUPAC Name |
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(26-2)19(24)21-15-7-5-8-16(12-15)22-20(25)18-11-10-14-6-3-4-9-17(14)23-18/h3-13H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQPVWXCMIWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)


![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)